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molecular formula C10H15NO2 B8394681 4-(4-Methoxy-butyl)pyridin-3-ol

4-(4-Methoxy-butyl)pyridin-3-ol

Cat. No. B8394681
M. Wt: 181.23 g/mol
InChI Key: FEJLHMANTTWCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCCCCc1ccncc1OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:22]([O:23][CH2:24][CH3:25])[CH3:26].[CH3:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][c:7]1[c:8]([O:13][C:14](=[O:15])[CH3:16])[cH:9][n:10][cH:11][cH:12]1.[CH3:27][C:28](=[O:29])[OH:30]>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][c:7]1[c:8]([OH:13])[cH:9][n:10][cH:11][cH:12]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOCC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCC
Name
COCCCCc1ccncc1OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCCCCc1ccncc1OC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O

Outcomes

Product
Name
Type
product
Smiles
COCCCCc1ccncc1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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